3-(4-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride
Overview
Description
3-(4-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential applications in drug discovery and development, particularly in the creation of targeted protein degraders. The presence of both piperidine and isoindolinone moieties in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring through a cyclization reaction, followed by the introduction of the isoindolinone moiety. The final step often involves the addition of hydrochloric acid to form the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated synthesis, can enhance efficiency and scalability. Additionally, purification techniques like crystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
3-(4-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry
Biology: The compound is used in the study of protein-protein interactions and as a tool for investigating cellular pathways
Medicine: It is a key component in the development of targeted protein degraders, which are promising therapeutic agents for treating various diseases, including cancer
Industry: The compound is utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules
Mechanism of Action
The mechanism of action of 3-(4-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride involves its interaction with specific molecular targets, such as proteins. The compound can bind to target proteins, leading to their degradation via the ubiquitin-proteasome pathway. This process involves the tagging of the target protein with ubiquitin molecules, marking it for degradation by the proteasome. The compound’s unique structure allows it to selectively bind to certain proteins, making it a valuable tool in targeted protein degradation .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with anticancer and anti-inflammatory activities.
Matrine: Another piperidine alkaloid with antiviral and anticancer properties.
Uniqueness
3-(4-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride is unique due to its dual functionality, combining the properties of both piperidine and isoindolinone moieties. This dual functionality enhances its ability to interact with a wide range of molecular targets, making it a versatile compound in drug discovery and development .
Properties
IUPAC Name |
3-[7-(aminomethyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3.ClH/c15-6-8-2-1-3-9-10(8)7-17(14(9)20)11-4-5-12(18)16-13(11)19;/h1-3,11H,4-7,15H2,(H,16,18,19);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUMCDUUDATPTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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